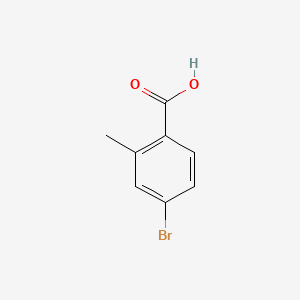

4-Bromo-2-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243710. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCJOGNLYVNRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218940 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68837-59-2 | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68837-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068837592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68837-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-methylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W689VK4N9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2-methylbenzoic acid (CAS No: 68837-59-2). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and logical workflows for compound characterization.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid backbone with a bromo substituent at the 4-position and a methyl group at the 2-position. This substitution pattern influences its physical and chemical characteristics, including its acidity, solubility, and melting point. It presents as a solid at room temperature, typically in the form of a white to off-white or brown crystalline powder.[1][2][3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [1][3] |

| Melting Point | 179 - 185 °C | [1][3][4][5][6][7] |

| Boiling Point | 310.1 ± 30.0 °C (Predicted) | [3][8] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [8] |

| Water Solubility | Insoluble / Sparingly soluble | [2][6][8] |

| pKa | 3.63 ± 0.25 (Predicted) | [2][3][8] |

| Appearance | White to off-white/brown crystalline powder | [2][3][5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Source(s) |

| 7.80 | Doublet (d) | 8.4 | Aromatic H (H-6) | [3][9] |

| 7.48 | Singlet (s) | N/A | Aromatic H (H-3) | [3][9] |

| 7.42 | Doublet (d) | 8.4 | Aromatic H (H-5) | [3][9] |

| 2.56 | Singlet (s) | N/A | Methyl H (CH₃) | [3][9] |

| Solvent: CD₃OD, Frequency: 300 MHz[3][9] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. ATR-IR and FTIR spectra for this compound are available in public databases.[10][11]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a key indicator of purity and is typically reported as a range.

Methodology: Capillary Method

-

A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[12]

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.[2][10]

-

The apparatus is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.[10]

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[10]

-

A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]

Boiling Point Determination

As this compound is a solid at room temperature with a high predicted boiling point, this determination is less common than melting point analysis.

Methodology: Distillation or Capillary Method For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. For liquids, a simple distillation is common.[9] A micro-scale method can also be used:

-

A few drops of the liquid (or melted solid) are placed in a small fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The setup is heated in an oil bath or on a heating block.[13]

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary. This temperature corresponds to the boiling point at the given atmospheric pressure.[13][14]

Solubility Determination

Solubility is assessed qualitatively and quantitatively to understand the compound's behavior in different solvents.

Methodology: Shake-Flask Method (Qualitative/Semi-Quantitative)

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL of water).

-

The mixture is vigorously agitated (shaken) for a set period.[4]

-

Visual observation determines if the solid has dissolved. If it dissolves, more solute can be added until saturation is reached.

-

For acid-base properties, if the compound is water-soluble, the pH of the solution is tested with litmus (B1172312) or a pH meter.[4][15]

-

If insoluble in water, subsequent tests are performed with dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃) to check for the presence of basic or acidic functional groups that can form soluble salts.[4][16]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol (B145695) if water solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

¹H NMR Spectroscopy

Methodology: Sample Preparation and Analysis

-

Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD as cited) in an NMR tube.

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added.

-

The sample is placed in the NMR spectrometer.

-

The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.

-

Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Protons on or adjacent to the aromatic ring will appear in characteristic regions (typically 6.5-8.0 ppm for aryl protons and 2.0-3.0 ppm for benzylic protons).[17]

FTIR Spectroscopy

Methodology: KBr Pellet or ATR

-

KBr Pellet Method:

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.[3]

-

The pellet is placed in the sample holder of the FTIR instrument for analysis.[3] A background spectrum of a blank KBr pellet is typically run first.[18]

-

-

Attenuated Total Reflectance (ATR) Method:

Compound Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a synthesized sample of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. scribd.com [scribd.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. store.astm.org [store.astm.org]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jascoinc.com [jascoinc.com]

- 19. edinst.com [edinst.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where it functions as a key intermediate.[1] A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecules with desired biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, and a detailed analysis of the chemical bonding in this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder under ambient conditions.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 68837-59-2 | [1][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][4] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 180-184 °C | [5] |

| Boiling Point | 310.1 ± 30.0 °C (Predicted) | [6] |

| Solubility | Insoluble in water | [2][6] |

| pKa | 3.63 ± 0.25 (Predicted) | [6] |

| SMILES String | Cc1cc(Br)ccc1C(O)=O | [5] |

| InChI Key | RVCJOGNLYVNRDN-UHFFFAOYSA-N | [5] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom at the C4 position, a methyl group at the C2 position, and a carboxylic acid group at the C1 position.

A detailed analysis of the bonding within the molecule requires crystallographic data. As of the latest literature search, a definitive crystal structure for this compound has not been reported in publicly accessible databases. However, analysis of related structures and computational modeling can provide valuable insights into the expected bond lengths and angles.

The bonding is characterized by sp² hybridization of the carbon atoms in the benzene ring, leading to a planar aromatic system. The carboxylic acid group features a carbon atom with sp² hybridization double bonded to one oxygen and single bonded to another. The methyl group consists of an sp³ hybridized carbon. The carbon-bromine bond is a polar covalent bond. The electronic properties of the substituents significantly influence the reactivity of the molecule. The electron-withdrawing nature of the bromine atom and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methyl group has an activating effect.

Experimental Protocols and Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. Below are detailed, representative protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is used to determine the number and environment of hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Pulse width: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Process the data similarly to ¹H NMR.

Table 2: Representative ¹H and ¹³C NMR Data

| ¹H NMR (300 MHz, CD₃OD) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.80 | d | 8.4 | 1H |

| Aromatic H | 7.48 | s | - | 1H |

| Aromatic H | 7.42 | d | 8.4 | 1H |

| Methyl H | 2.56 | s | - | 3H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | |||

| Carboxylic Carbon | ~170 | |||

| Aromatic Carbons | 125-140 | |||

| Methyl Carbon | ~20 |

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

FT-IR Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[7]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 2980-2850 |

| C=O (Carboxylic acid) | Stretching | 1710-1680 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Carboxylic acid) | Stretching | 1320-1210 |

| C-Br | Stretching | 680-515 |

Mass Spectrometry (MS)

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Determine the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A pair of peaks at m/z 214 and 216 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da), loss of the bromine atom (-Br, 79/81 Da), and other fragments resulting from the cleavage of the aromatic ring and methyl group.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A comprehensive understanding of these fundamental properties is essential for the effective utilization of this important chemical intermediate in the creation of novel and functional molecules.

References

- 1. Page loading... [guidechem.com]

- 2. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 68837-59-2 [sigmaaldrich.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-Bromo-2-methylbenzoic Acid (CAS: 68837-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 4-bromo-2-methylbenzoic acid. Emphasis is placed on its role as a versatile intermediate in the development of novel therapeutic agents, particularly those with antibacterial activity. This document includes detailed experimental protocols and visual representations of synthetic and biological pathways to support research and development efforts.

Core Properties and Specifications

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a methyl group on the benzene (B151609) ring, provides a unique scaffold for the synthesis of more complex molecules.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 68837-59-2 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White to off-white or brown crystalline powder | [2] |

| Melting Point | 180-184 °C | |

| Boiling Point | 310.1 ± 30.0 °C (Predicted) | |

| Solubility | Insoluble in water. | [2] |

| pKa | 3.63 ± 0.25 (Predicted) |

Spectral Data

| Technique | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Characteristic peaks for C=O and aromatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Purification

This compound is typically synthesized through the electrophilic bromination of 2-methylbenzoic acid. The following protocol is a representative procedure for the synthesis of a constitutional isomer, 5-bromo-2-methylbenzoic acid, which illustrates the general methodology.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from a known synthesis of a constitutional isomer and serves as a representative example of the bromination of 2-methylbenzoic acid.[2]

Materials:

-

2-methylbenzoic acid

-

Concentrated sulfuric acid

-

Bromine or 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH)

-

Ice water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[2]

-

Slowly add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) to the mixture and stir at room temperature for 5 hours.[2]

-

Upon completion of the reaction, carefully pour the reaction mixture into ice-cold water to precipitate the solid product.[2]

-

Filter the precipitate and dry it under a vacuum to obtain the crude bromo-compound.[2]

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude bromo-compound in hot ethanol (e.g., at 70 °C).[2]

-

Allow the solution to cool to room temperature, then further cool to below 10 °C and stir for several hours.[2]

-

Filter the precipitated crystals and air-dry them overnight at 60 °C to yield the purified product.[2]

Experimental Workflow: Synthesis and Purification

Key Reactions and Applications

This compound serves as a crucial building block in organic synthesis, primarily in the construction of biaryl compounds and other complex molecules through reactions like Suzuki-Miyaura couplings and Friedel-Crafts acylations.[3]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to generate a wide range of substituted biphenyl (B1667301) derivatives.[3] These products are often precursors to pharmacologically active compounds.

Friedel-Crafts Acylation

The carboxylic acid group of this compound can be converted to an acyl chloride, which can then be used in Friedel-Crafts acylation reactions to introduce the 4-bromo-2-methylbenzoyl group onto another aromatic ring.[3]

Esterification

The carboxylic acid moiety is often protected as an ester (e.g., methyl ester) prior to subsequent reactions to prevent interference from the acidic proton and improve solubility.[4]

Logical Relationship of Key Reactions

Biological Significance and Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery, particularly for their antibacterial properties.

Antibacterial Activity of Derivatives

Numerous studies have demonstrated that derivatives of benzoic acid, including those with bromo-substitutions, exhibit antibacterial activity. The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial processes.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

A notable mechanism of antibacterial action for certain pyrazole (B372694) derivatives of benzoic acid is the inhibition of the fatty acid biosynthesis (FAB) pathway in bacteria.[5] This pathway is crucial for the construction of bacterial cell membranes and is a validated target for novel antibiotics.

The FAB pathway involves a series of enzymatic steps that lead to the formation of fatty acids. Small molecule inhibitors can target key enzymes in this pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), thereby disrupting membrane integrity and leading to bacterial cell death.[6][7]

Signaling Pathway: Bacterial Fatty Acid Biosynthesis Inhibition

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of new pharmaceuticals. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura coupling, makes it a key intermediate for accessing novel compounds with potential therapeutic activities. The antibacterial properties of its derivatives, notably through the inhibition of the fatty acid biosynthesis pathway, highlight its importance in the ongoing search for new antimicrobial agents. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their scientific endeavors.

References

- 1. This compound | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Uses of this compound as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide on the Solubility of 4-Bromo-2-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methylbenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes solubility data for structurally similar molecules, namely its isomer 3-Bromo-2-methylbenzoic acid, and the related compounds o-toluic acid and 4-bromobenzoic acid, to provide a valuable comparative context for researchers.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its solubility in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Understanding the solubility profile allows for the selection of appropriate solvent systems for reactions, crystallization, and the preparation of stock solutions for screening and analysis.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, qualitative descriptions and information from synthesis procedures provide some insights into its solubility. The compound is generally described as a white to off-white crystalline powder and is known to be insoluble in water.[1][2][3] Synthesis protocols indicate that it is soluble in ethyl acetate, as it is used as an extraction solvent.[2][3] Furthermore, a patent for a derivative of this compound describes its dissolution in methanol (B129727) during an esterification reaction, suggesting its solubility in this solvent as well.[4]

For practical laboratory use, MedChemExpress reports a solubility of 100 mg/mL (465.02 mM) in dimethyl sulfoxide (B87167) (DMSO) with the aid of ultrasonication, noting that the hygroscopic nature of DMSO can significantly impact solubility.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility Description |

| This compound | Water | Insoluble[1][2][3] |

| Ethyl Acetate | Soluble (used for extraction)[2][3] | |

| Methanol | Soluble (used in synthesis)[4] | |

| DMSO | 100 mg/mL (with ultrasonication) | |

| 4-Bromobenzoic acid | Ethanol | Soluble (5%) |

| Ether | Soluble[5][6][7] | |

| Acetone | Soluble[5][8] | |

| Hot Water | Slightly soluble to soluble[5][7][8] | |

| o-Toluic acid | Water | Limited solubility/Slightly soluble in cold water[9][10][11] |

| Ethanol | Soluble[9][10][11][12] | |

| Ether | Soluble[9][10][12] | |

| Acetone | Soluble[9] | |

| Chloroform | Soluble[11] |

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative understanding, this section presents solubility data for the isomeric 3-Bromo-2-methylbenzoic acid and the related compound o-toluic acid (2-methylbenzoic acid). This data, presented as mole fraction solubility at various temperatures, can serve as a useful proxy for estimating the behavior of this compound in similar solvent systems.

A study by researchers determined the solubility of 3-Bromo-2-methylbenzoic acid in eight pure solvents and three binary solvent mixtures at temperatures ranging from 278.15 K to 328.15 K using a gravimetric method.[13]

Table 2: Mole Fraction Solubility (x) of 3-Bromo-2-methylbenzoic Acid in Various Solvents at Different Temperatures (K) [13]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Tetrahydrofuran | N,N-Dimethylformamide | Cyclohexane | Water |

| 278.15 | 0.0893 | 0.0812 | 0.1681 | 0.0567 | 0.2812 | 0.3891 | 0.00018 | 0.00009 |

| 283.15 | 0.1045 | 0.0943 | 0.1912 | 0.0678 | 0.3123 | 0.4213 | 0.00023 | 0.00011 |

| 288.15 | 0.1218 | 0.1091 | 0.2163 | 0.0801 | 0.3451 | 0.4542 | 0.00029 | 0.00014 |

| 293.15 | 0.1415 | 0.1258 | 0.2434 | 0.0938 | 0.3802 | 0.4883 | 0.00036 | 0.00018 |

| 298.15 | 0.1638 | 0.1446 | 0.2728 | 0.1091 | 0.4171 | 0.5231 | 0.00045 | 0.00022 |

| 303.15 | 0.1889 | 0.1657 | 0.3046 | 0.1262 | 0.4562 | 0.5582 | 0.00056 | 0.00027 |

| 308.15 | 0.2171 | 0.1893 | 0.3389 | 0.1453 | 0.4973 | 0.5931 | 0.00069 | 0.00033 |

| 313.15 | 0.2486 | 0.2156 | 0.3759 | 0.1666 | 0.5401 | 0.6273 | 0.00085 | 0.00041 |

| 318.15 | 0.2837 | 0.2448 | 0.4158 | 0.1903 | 0.5842 | 0.6602 | 0.00104 | 0.00050 |

| 323.15 | 0.3227 | 0.2771 | 0.4587 | 0.2166 | 0.6291 | 0.6913 | 0.00127 | 0.00061 |

| 328.15 | 0.3659 | 0.3128 | 0.5048 | 0.2458 | 0.6742 | 0.7201 | 0.00155 | 0.00074 |

Similarly, the solubility of o-toluic acid has been quantitatively determined in several organic solvents.[14]

Table 3: Mole Fraction Solubility (x) of o-Toluic Acid in Various Solvents at Different Temperatures (K) [14]

| Temperature (K) | Propionic Acid | N-Methylformamide | DMF | DMAC | DMSO | NMP | Acetonitrile |

| 286.35 | 0.1189 | 0.2132 | 0.3891 | 0.1873 | 0.5182 | 0.4321 | 0.2567 |

| 289.05 | 0.1301 | 0.2311 | 0.4102 | 0.2012 | 0.5431 | 0.4573 | 0.2734 |

| 291.75 | 0.1421 | 0.2503 | 0.4321 | 0.2159 | 0.5689 | 0.4831 | 0.2911 |

| 294.45 | 0.1550 | 0.2709 | 0.4549 | 0.2315 | 0.5952 | 0.5102 | 0.3098 |

| 297.15 | 0.1688 | 0.2928 | 0.4782 | 0.2481 | 0.6221 | 0.5381 | 0.3295 |

| 299.85 | 0.1837 | 0.3162 | 0.5023 | 0.2656 | 0.6493 | 0.5671 | 0.3503 |

| 302.55 | 0.1996 | 0.3411 | 0.5271 | 0.2842 | 0.6769 | 0.5972 | 0.3721 |

| 305.25 | 0.2167 | 0.3675 | 0.5523 | 0.3038 | 0.7048 | 0.6281 | 0.3951 |

| 307.95 | 0.2350 | 0.3955 | 0.5781 | 0.3245 | 0.7329 | 0.6602 | 0.4192 |

| 310.65 | 0.2545 | 0.4251 | 0.6042 | 0.3463 | 0.7612 | 0.6931 | 0.4445 |

| 313.35 | 0.2753 | 0.4563 | 0.6303 | 0.3692 | 0.7895 | 0.7263 | 0.4710 |

| 316.05 | 0.2975 | 0.4892 | 0.6563 | 0.3932 | 0.8178 | 0.7594 | 0.4987 |

| 318.75 | 0.3210 | 0.5238 | 0.6822 | 0.4184 | 0.8461 | 0.7923 | 0.5277 |

| 321.45 | 0.3459 | 0.5603 | 0.7079 | 0.4448 | 0.8742 | 0.8251 | 0.5580 |

| 324.15 | 0.3724 | 0.5986 | 0.7334 | 0.4724 | 0.9021 | 0.8573 | 0.5897 |

| 326.85 | 0.4004 | 0.6389 | 0.7585 | 0.5012 | 0.9300 | 0.8892 | 0.6228 |

| 329.55 | 0.4301 | 0.6812 | 0.7832 | 0.5313 | - | 0.9203 | 0.6573 |

| 332.25 | 0.4615 | 0.7255 | 0.8075 | 0.5627 | - | 0.9511 | 0.6933 |

| 334.95 | 0.4947 | 0.7718 | 0.8312 | 0.5954 | - | - | 0.7308 |

| 337.65 | 0.5298 | 0.8201 | 0.8545 | 0.6295 | - | - | 0.7699 |

Experimental Protocols for Solubility Determination

The following sections describe general experimental methodologies that can be employed to determine the solubility of this compound.

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Filtration unit (e.g., syringe with a filter)

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to reach equilibrium (typically several hours).

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant saturated solution is withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

The mass of the collected saturated solution is determined.

-

The solvent is evaporated from the sample in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

The mass of the dissolved solid is measured.

-

The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

This is another common and straightforward method for solubility determination.

Apparatus:

-

Constant-temperature shaker bath

-

Vials with screw caps

-

Analytical balance

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess of this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is placed in a constant-temperature shaker bath and agitated for an extended period to ensure equilibrium is reached.

-

Once equilibrium is established, the solution is allowed to settle.

-

A clear aliquot of the supernatant is carefully removed.

-

The aliquot is diluted with a suitable solvent.

-

The concentration of this compound in the diluted solution is determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the gravimetric determination of solubility.

Caption: General workflow for gravimetric solubility determination.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 68837-59-2 [chemicalbook.com]

- 3. This compound | 68837-59-2 [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. 4-Bromobenzoic acid [chembk.com]

- 6. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Bromobenzoic acid [nanfangchem.com]

- 9. guidechem.com [guidechem.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. chembk.com [chembk.com]

- 12. What are the physical properties of O - Toluic Acid? - Blog [evergreensinochem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methylbenzoic acid. The information enclosed is intended to support research, analytical, and drug development activities where the characterization of this molecule is crucial.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~ 7.8 - 8.0 | Doublet (d) | 1H | J ≈ 8.0 Hz (ortho) |

| H-5 | ~ 7.5 - 7.6 | Doublet of Doublets (dd) | 1H | J ≈ 8.0 Hz (ortho), J ≈ 2.0 Hz (meta) |

| H-3 | ~ 7.4 - 7.5 | Doublet (d) | 1H | J ≈ 2.0 Hz (meta) |

| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | 3H | N/A |

| -COOH | ~ 10.0 - 13.0 | Broad Singlet (br s) | 1H | N/A |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the acquisition of a ¹H NMR spectrum of this compound is detailed below. This methodology is widely applicable to similar aromatic carboxylic acids.

2.1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and to observe the acidic proton, which may exchange with residual water in other solvents.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton operating frequency of 300 MHz or higher is recommended for optimal signal dispersion.

-

Probe: A standard 5 mm broadband probe is suitable.

-

Temperature: The experiment is typically performed at a constant temperature, usually around 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shift range.

-

2.3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Structural and Spectral Relationships

The following diagram illustrates the structure of this compound and the logical relationships between the different proton environments and their expected signals in the ¹H NMR spectrum.

An In-depth Technical Guide to the FT-IR Analysis of 4-Bromo-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2-methylbenzoic acid. It details the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for analysis, and logical workflows for spectral interpretation.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting FT-IR spectrum serves as a molecular "fingerprint," providing valuable information about the chemical structure.

For this compound (C₈H₇BrO₂), FT-IR analysis is crucial for confirming the presence of key functional groups: the carboxylic acid (-COOH), the aromatic ring, the methyl group (-CH₃), and the carbon-bromine bond (C-Br). The positions of the substituents on the benzene (B151609) ring influence the vibrational frequencies, making the spectrum unique to this specific isomer.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by several key absorption bands. The quantitative data, compiled from spectral databases and literature on substituted benzoic acids, are summarized in the table below. Due to intermolecular hydrogen bonding in the solid state, the carboxylic acid O-H and C=O stretching bands are often broadened and shifted compared to the monomeric state.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300–2500 | Broad, Strong | O-H stretch | Carboxylic Acid (Hydrogen-bonded) |

| ~3080–3030 | Medium | C-H stretch | Aromatic C-H |

| ~2980–2920 | Medium-Weak | C-H stretch (asymmetric) | Methyl (-CH₃) group |

| ~2870–2850 | Medium-Weak | C-H stretch (symmetric) | Methyl (-CH₃) group |

| ~1700–1680 | Strong | C=O stretch | Carboxylic Acid (Aryl, Dimeric) |

| ~1610, ~1570, ~1480 | Medium-Strong | C=C ring stretch | Aromatic Ring |

| ~1440 | Medium | C-H bend (asymmetric) | Methyl (-CH₃) group |

| ~1380 | Weak | C-H bend (symmetric) | Methyl (-CH₃) group |

| ~1320–1210 | Strong | C-O stretch (coupled) | Carboxylic Acid |

| ~960–900 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid (Dimer) |

| ~850-800 | Strong | C-H out-of-plane bend | Aromatic Ring (Substitution pattern) |

| ~600-500 | Medium-Strong | C-Br stretch | Carbon-Bromine Bond |

Experimental Protocols

The FT-IR spectrum of solid this compound can be reliably obtained using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

This classic method involves dispersing the solid sample in a matrix of dry, IR-transparent KBr powder and pressing it into a thin, transparent pellet.

Apparatus and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

This compound (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Spatula and weighing paper

-

Infrared lamp (for drying)

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for 2-3 hours to remove any absorbed moisture, which shows characteristic broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound.

-

Grinding and Mixing: In an agate mortar, add the weighed sample to approximately 100-200 mg of the dried KBr.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen effect) and produces a high-quality spectrum.[4]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[3] This will form a translucent or transparent pellet.

-

Background Spectrum: Place an empty sample holder or a pellet made of pure KBr in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A common setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

ATR is a modern, rapid alternative that requires minimal sample preparation.

Procedure:

-

Background Scan: Ensure the ATR crystal (commonly diamond) is clean.[1][5] Record a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[1][5]

-

Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range.

-

Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the FT-IR analysis of this compound.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Correlation of functional groups in this compound to their FT-IR peaks.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 4-Bromo-2-methylbenzoic acid. While a publicly available mass spectrum for this specific compound is not readily accessible, this document elucidates the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally related molecules. This guide provides a robust theoretical framework for researchers working with this and similar compounds.

Predicted Mass Spectrometry Data

A comprehensive search of public scientific databases did not yield a specific experimental mass spectrum for this compound. Therefore, the following table of predicted major fragment ions is based on the known fragmentation patterns of benzoic acids, brominated aromatic compounds, and the influence of the methyl substituent. The presence of bromine, with its two abundant isotopes (79Br and 81Br), is expected to produce characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Notes on Fragmentation |

| 214/216 | [M]+•, [C8H7BrO2]+• | Moderate | The molecular ion peak, exhibiting the characteristic M/M+2 isotopic pattern for a monobrominated compound. |

| 199/201 | [M - CH3]+ | Low | Loss of the methyl radical from the molecular ion. |

| 197/199 | [M - OH]+ | High | Alpha-cleavage with loss of the hydroxyl radical from the carboxylic acid group, forming a stable acylium ion. This is a common fragmentation for carboxylic acids. |

| 169/171 | [M - COOH]+ | Moderate | Loss of the entire carboxylic acid group as a radical. |

| 135 | [M - Br]+ | Moderate to High | Cleavage of the carbon-bromine bond, resulting in the loss of the bromine radical. |

| 119 | [C8H7O]+ | Moderate | Loss of a bromine radical and subsequent rearrangement. |

| 91 | [C7H7]+ | Moderate | Formation of the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) moiety. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion. The primary fragmentation events are anticipated to be the loss of the hydroxyl radical and the bromine atom due to the stability of the resulting fragment ions.

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of aromatic carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol would be a suitable starting point for developing a validated method for this specific analyte.

1. Sample Preparation (Derivatization)

To increase the volatility of the carboxylic acid for GC analysis, derivatization is typically required. A common method is esterification to form the methyl ester.

-

Reagents: Methanol (anhydrous), Sulfuric acid (concentrated) or Thionyl chloride.

-

Procedure:

-

Dissolve approximately 1-5 mg of this compound in 1-2 mL of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or a slight excess of thionyl chloride.

-

Heat the mixture at reflux for 1-2 hours.

-

After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the methyl ester derivative with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The solvent can be carefully evaporated to concentrate the sample, which is then reconstituted in a suitable solvent for GC-MS injection.

-

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

The following diagram illustrates a general workflow for this type of analysis.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-Bromo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure or polymorphic forms of 4-Bromo-2-methylbenzoic acid. This guide, therefore, provides predictive insights based on the analysis of closely related structural analogues, namely 4-bromobenzoic acid and 2-methylbenzoic acid. The experimental protocols described are generalized standard procedures in the field of solid-state characterization.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The solid-state properties of active pharmaceutical ingredients (APIs) and key intermediates, such as crystal structure and polymorphism, are of paramount importance in drug development. These properties can significantly influence crucial parameters including solubility, dissolution rate, bioavailability, stability, and manufacturability. This technical guide provides a detailed overview of the predicted crystal structure and potential for polymorphism of this compound, based on the known crystal structures of its analogues. Furthermore, it outlines the standard experimental methodologies for the comprehensive solid-state characterization of such compounds.

Predicted Crystal Structure of this compound

In the absence of direct experimental data for this compound, we can infer its likely crystal packing and hydrogen bonding motifs by examining the crystal structures of 4-bromobenzoic acid and 2-methylbenzoic acid. A common structural feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers.

Based on the structures of its analogues, it is highly probable that this compound will also crystallize with the characteristic centrosymmetric dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.

Below is a comparative summary of the crystallographic data for the two analogue compounds.

Table 1: Crystallographic Data for Analogues of this compound

| Parameter | 4-Bromobenzoic Acid (CCDC: 211326) | 2-Methylbenzoic Acid (CCDC: 661885) |

| Formula | C₇H₅BrO₂ | C₈H₈O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.89 | 13.84 |

| b (Å) | 12.58 | 5.16 |

| c (Å) | 3.98 | 10.01 |

| α (°) | 90 | 90 |

| β (°) | 96.6 | 99.8 |

| γ (°) | 90 | 90 |

| Volume (ų) | 741.3 | 704.2 |

| Z | 4 | 4 |

Table 2: Physical Properties of this compound and Its Analogues

| Property | This compound | 4-Bromobenzoic Acid | 2-Methylbenzoic Acid |

| Molecular Formula | C₈H₇BrO₂ | C₇H₅BrO₂ | C₈H₈O₂ |

| Molecular Weight ( g/mol ) | 215.04 | 201.02 | 136.15 |

| Melting Point (°C) | 180-184 | 251-254 | 104-107 |

| Solubility in water | Insoluble | Sparingly soluble | Slightly soluble |

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While there is no direct evidence of polymorphism for this compound, the phenomenon is common among substituted benzoic acids. The presence of both a bromine atom and a methyl group on the benzene (B151609) ring could lead to different packing arrangements and intermolecular interactions, giving rise to multiple polymorphic forms.

Factors that could induce polymorphism in this compound include:

-

Crystallization solvent: The polarity and hydrogen bonding capability of the solvent can influence the formation of different polymorphs.

-

Temperature of crystallization: Different polymorphs can be thermodynamically stable at different temperatures.

-

Rate of cooling/evaporation: Kinetic control during crystallization can lead to the formation of metastable polymorphs.

A thorough polymorph screen is essential to identify and characterize all accessible solid forms of this compound.

Experimental Protocols

Polymorph Screening

Objective: To identify all accessible crystalline forms of this compound.

Methodology:

-

Solvent Selection: A diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water).

-

Crystallization Techniques:

-

Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

-

Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to a lower temperature to induce crystallization. The cooling rate can be varied.

-

Anti-Solvent Addition: A solvent in which the compound is soluble is mixed with an anti-solvent (in which the compound is insoluble) to induce precipitation.

-

Slurry Equilibration: A suspension of the compound in a solvent is stirred for an extended period (days to weeks) at a constant temperature to facilitate the conversion to the most stable form at that temperature.

-

-

Sample Analysis: The solid material obtained from each experiment is isolated and analyzed by Powder X-ray Diffraction (PXRD) to identify its crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to further characterize the thermal properties of each form.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of a specific polymorph.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired polymorph are grown using one of the crystallization techniques described in the polymorph screening section.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic "fingerprint" of a crystalline solid, which can be used to identify different polymorphs and assess sample purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ) is compared with the patterns of known polymorphs to identify the form present in the sample.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, transition temperatures between polymorphs, and heats of fusion.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Data Collection: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min), and the difference in heat flow to the sample and reference is recorded.

-

Data Analysis: The resulting DSC thermogram (a plot of heat flow vs. temperature) shows endothermic peaks for melting and solid-solid transitions and exothermic peaks for crystallization. The peak onset temperature is typically taken as the melting or transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Predicted Intermolecular Interactions

The primary intermolecular interaction expected in the crystal structure of this compound is the formation of hydrogen-bonded carboxylic acid dimers. This is a very common and stable motif for carboxylic acids in the solid state.

In addition to the strong hydrogen bonds, weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···Br) may also play a role in the overall crystal packing of this compound. The interplay of these various interactions will ultimately determine the specific crystal structure and the potential for polymorphism.

Conclusion

While direct experimental data on the crystal structure and polymorphism of this compound is currently unavailable, an analysis of its structural analogues provides valuable predictive insights. It is highly likely that this compound forms hydrogen-bonded dimers in the solid state, a characteristic feature of carboxylic acids. The presence of multiple substituents on the aromatic ring suggests a potential for polymorphism, which necessitates a thorough experimental screen for any applications in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive solid-state characterization of this compound and other similar compounds, which is a critical step in ensuring the quality, stability, and performance of pharmaceutical products.

An In-depth Technical Guide to 4-Bromo-2-methylbenzoic Acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and a methyl group on the benzene (B151609) ring, imparts specific reactivity that is leveraged in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols, comparative data, and visualizations of synthetic pathways. The historical context is framed by the early 20th-century advancements in aromatic chemistry, while modern methods highlight the evolution of synthetic efficiency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a baseline for its handling and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 68837-59-2 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Melting Point | 180-184 °C | [2] |

| Boiling Point | 310.1 ± 30.0 °C (Predicted) | [2] |

| pKa | 3.63 ± 0.25 (Predicted) | [2] |

| Solubility | Insoluble in water | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Historical Perspective and Discovery

The "discovery" of this compound is not attributed to a single serendipitous event but rather to the systematic advancement of organic synthesis in the early 20th century. The foundational work on the bromination of aromatic compounds, particularly substituted benzoic acids, laid the groundwork for its first synthesis. While a definitive first synthesis report is not readily identifiable, early investigations into the halogenation of toluic acids, such as the work published in the Journal of the Chemical Society in 1922, provide crucial insights into the historical methods that would have been employed.

The precursor, 2-methylbenzoic acid (o-toluic acid), was known and its synthesis from the oxidation of o-xylene (B151617) was an established method.[3] The challenge for early chemists was to control the regioselectivity of the bromination reaction to obtain the desired 4-bromo isomer.

Historical Synthesis Methods

The primary historical method for the synthesis of this compound involves the direct bromination of 2-methylbenzoic acid.

Direct Bromination of 2-Methylbenzoic Acid (circa 1922)

This method is based on the principles of electrophilic aromatic substitution, where the methyl and carboxylic acid groups direct the incoming bromine atom.

Experimental Protocol:

-

Materials: 2-Methylbenzoic acid, liquid bromine, a suitable solvent (e.g., glacial acetic acid or carbon tetrachloride), and a halogen carrier catalyst (e.g., iron filings or iodine).

-

Procedure:

-

Dissolve 2-methylbenzoic acid in the chosen solvent in a flask equipped with a reflux condenser and a dropping funnel.

-

Add the iron catalyst to the solution.

-

Slowly add liquid bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Filter the solid, wash with water to remove any remaining acid and bromine, and then recrystallize from a suitable solvent like ethanol (B145695) or acetic acid to obtain purified this compound.

-

Logical Relationship of Historical Synthesis:

Modern Synthetic Approaches

Modern synthetic chemistry has introduced more refined and efficient methods for the preparation of this compound, offering improved yields and regioselectivity.

Oxidation of 4-Bromo-o-xylene (B1216868)

This two-step approach involves the initial bromination of o-xylene followed by the oxidation of the methyl group.

Experimental Protocol:

-

Step 1: Bromination of o-Xylene

-

Materials: o-Xylene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a solvent like carbon tetrachloride.

-

Procedure:

-

Reflux a solution of o-xylene and NBS in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide to initiate the reaction.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the succinimide (B58015) byproduct, and wash the filtrate with sodium thiosulfate (B1220275) solution and water.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain 4-bromo-o-xylene.

-

-

-

Step 2: Oxidation to this compound

-

Materials: 4-Bromo-o-xylene, a strong oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid), and a suitable solvent system (e.g., aqueous pyridine (B92270) or acetone).

-

Procedure:

-

Dissolve 4-bromo-o-xylene in the solvent.

-

Slowly add the oxidizing agent while maintaining the reaction temperature.

-

After the addition, stir the mixture at an elevated temperature for several hours.

-

Cool the mixture and quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Filter the mixture to remove manganese dioxide (if KMnO₄ is used).

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

-

Filter, wash with cold water, and recrystallize to obtain pure this compound.

-

-

Experimental Workflow for Oxidation of 4-Bromo-o-xylene:

Sandmeyer Reaction Route

The Sandmeyer reaction provides an alternative route starting from 2-methyl-4-nitroaniline (B30703).

Experimental Protocol:

-

Step 1: Diazotization of 2-Methyl-4-nitroaniline

-

Materials: 2-Methyl-4-nitroaniline, sodium nitrite (B80452), and a strong acid (e.g., HBr).

-

Procedure:

-

Dissolve 2-methyl-4-nitroaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

-

Step 2: Sandmeyer Reaction

-

Materials: The diazonium salt solution from Step 1 and a solution of copper(I) bromide (CuBr) in HBr.

-

Procedure:

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Nitrogen gas will evolve. Allow the reaction to proceed until the evolution of gas ceases.

-

Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

-

Wash the organic extract, dry it, and remove the solvent to obtain crude 1-bromo-2-methyl-4-nitrobenzene.

-

-

-

Step 3: Reduction of the Nitro Group

-

Materials: 1-Bromo-2-methyl-4-nitrobenzene, a reducing agent (e.g., Sn/HCl or catalytic hydrogenation).

-

Procedure:

-

Perform a standard reduction of the nitro group to an amino group to yield 4-bromo-2-methylaniline (B145978).

-

-

-

Step 4: Conversion of the Amino Group to a Carboxylic Acid

-

Materials: 4-Bromo-2-methylaniline and reagents for diazotization followed by hydrolysis or cyanation and subsequent hydrolysis.

-

Procedure:

-

Diazotize the 4-bromo-2-methylaniline as described in Step 1.

-

To obtain the carboxylic acid, the diazonium salt can be reacted with cuprous cyanide (CuCN) to form the nitrile, which is then hydrolyzed with a strong acid or base.

-

-

Signaling Pathway-Style Diagram for the Sandmeyer Route:

Summary of Synthetic Methods

The table below provides a comparative summary of the discussed synthetic methods.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Historical Direct Bromination | 2-Methylbenzoic acid | Br₂, Fe | Fewer steps | Potential for isomer formation, harsh conditions |

| Oxidation of 4-Bromo-o-xylene | o-Xylene | NBS, KMnO₄ | Good regioselectivity | Two-step process, use of strong oxidizing agents |

| Sandmeyer Reaction | 2-Methyl-4-nitroaniline | NaNO₂, CuBr, CuCN | Versatile for various substitutions | Multi-step, involves potentially unstable diazonium salts |

Conclusion